molecular formula C20H12F6N4O2 B3557750 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA

Cat. No.: B3557750
M. Wt: 454.3 g/mol
InChI Key: PCWPTNSCIGIIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a compound that belongs to the class of pyrimidine derivatives containing a urea moiety. This compound has garnered significant interest due to its potential antitumor activity and its ability to bind to specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F6N4O2/c21-19(22,23)13-8-6-12(7-9-13)16(31)29-18(32)30-17-27-14(11-4-2-1-3-5-11)10-15(28-17)20(24,25)26/h1-10H,(H2,27,28,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPTNSCIGIIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields the intermediate compound, which is then further reacted with appropriate reagents to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its binding to specific molecular targets, such as EGFR. This binding inhibits the activity of EGFR, leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound’s trifluoromethyl groups enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with urea moieties, such as:

Compared to these compounds, 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to its specific trifluoromethyl substitutions, which enhance its chemical stability and binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA

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